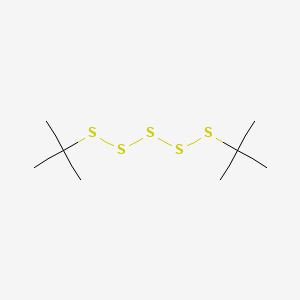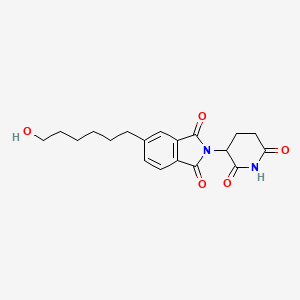
(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane is an organic compound with the molecular formula C10H14O3S. It is characterized by the presence of a methoxy group, a methoxymethoxy group, and a methylsulfane group attached to a phenyl ring. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-hydroxybenzaldehyde and methylthiol.
Formation of Methoxymethoxy Group: The hydroxyl group of 5-methoxy-2-hydroxybenzaldehyde is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base like sodium hydride.
Introduction of Methylsulfane Group: The protected intermediate is then reacted with methylthiol in the presence of a suitable catalyst, such as a palladium complex, to introduce the methylsulfane group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Starting Materials: Large quantities of starting materials are handled using automated systems.
Optimization of Reaction Conditions: Reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and acetic acid as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride and various nucleophiles in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding sulfide.
Substitution: Compounds with different functional groups replacing the methoxymethoxy group.
Wissenschaftliche Forschungsanwendungen
(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can:
Interact with Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.
Modulate Receptor Activity: Bind to receptors and modulate their activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence gene expression by interacting with transcription factors or epigenetic regulators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Methoxy-2-hydroxyphenyl)(methyl)sulfane: Lacks the methoxymethoxy group.
(5-Methoxy-2-(methoxymethoxy)phenyl)(ethyl)sulfane: Contains an ethylsulfane group instead of a methylsulfane group.
(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)ether: Contains a methyl ether group instead of a methylsulfane group.
Uniqueness
(5-Methoxy-2-(methoxymethoxy)phenyl)(methyl)sulfane is unique due to the presence of both methoxymethoxy and methylsulfane groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable building block in organic synthesis and a versatile compound for scientific research.
Eigenschaften
Molekularformel |
C10H14O3S |
|---|---|
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
4-methoxy-1-(methoxymethoxy)-2-methylsulfanylbenzene |
InChI |
InChI=1S/C10H14O3S/c1-11-7-13-9-5-4-8(12-2)6-10(9)14-3/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
SFBSCWWVVRSYID-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=C(C=C1)OC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2R,9R,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione](/img/structure/B14767601.png)


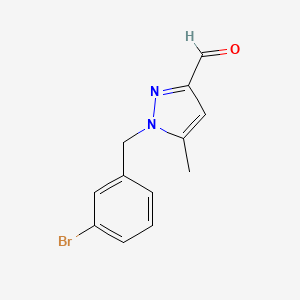
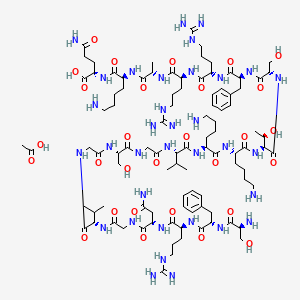
![Ethyl 2-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]cyclohexyl]acetate](/img/structure/B14767624.png)
![(2S)-2-[[(2S)-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxo-ethoxy]acetyl]amino]-3-phenyl-propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)-diphenyl-methyl]amino]hexanamide](/img/structure/B14767629.png)
![rel-(3R,3aR,6aR)-3-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-2-one](/img/structure/B14767634.png)
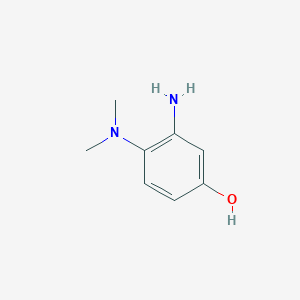
![(3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-3-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14767649.png)
